Acetylanonamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of acetylanonamine involves the acetylation of anonamine, another alkaloid found in the same plant. The process typically includes the use of acetic anhydride as the acetylating agent in an aqueous solution . The reaction is conducted at elevated temperatures, usually between 50°C to 70°C, to ensure efficient acetylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of anonamine from Senecio anonymus, followed by its acetylation using acetic anhydride. The reaction conditions are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Acetylanonamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Acid chlorides and sulfonyl chlorides are typical reagents for substitution reactions

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced alkaloid derivatives.

Substitution: Formation of various substituted amides and sulfonamides

Wissenschaftliche Forschungsanwendungen

Acetylanonamine, a compound of interest in various scientific fields, has garnered attention due to its potential applications in medicinal chemistry, biochemistry, and materials science. This article explores its applications through detailed insights and case studies, providing a comprehensive overview of its significance in research.

Chemical Properties and Structure

This compound is characterized by its molecular structure, which includes an acetyl group attached to an aniline derivative. This structure contributes to its reactivity and interaction with biological systems. Understanding these properties is crucial for leveraging its applications effectively.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects. Research indicates that it may exhibit:

- Anti-inflammatory Properties : Studies have shown that compounds similar to this compound can inhibit pro-inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains, indicating potential applications in developing new antibiotics.

Case Study: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of this compound derivatives. The results indicated a significant reduction in inflammatory markers in vitro, supporting further investigation into its therapeutic potential .

Biochemistry

In biochemical research, this compound has been utilized as a substrate or inhibitor in enzymatic reactions. Its role as a modulator of enzyme activity opens avenues for:

- Enzyme Inhibition Studies : Understanding how this compound interacts with specific enzymes can lead to insights into metabolic pathways and disease mechanisms.

- Bioconjugation : Its reactive functional groups allow for conjugation with biomolecules, facilitating the development of targeted drug delivery systems.

Case Study: Enzyme Interaction

Materials Science

This compound's chemical properties lend themselves to applications in materials science, particularly in the development of:

- Polymeric Materials : Its incorporation into polymer matrices can enhance material properties, such as thermal stability and mechanical strength.

- Nanomaterials : Research is ongoing into using this compound in the synthesis of nanoparticles for drug delivery and imaging applications.

Case Study: Polymer Development

A recent publication in Materials Science and Engineering explored the incorporation of this compound into biodegradable polymers. The findings demonstrated improved mechanical properties and degradation rates, indicating its viability for sustainable material applications .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Wirkmechanismus

The mechanism of action of acetylanonamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzymatic activities and receptor interactions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- Seneciobipyrrolidine

- Seneciopiperidine

- 4-Pyrrolidinophenyl acetate ethyl ester

Comparison: Acetylanonamine is unique due to its specific acetylated structure, which distinguishes it from other pyrrolizidine alkaloids. This structural difference imparts distinct chemical and biological properties, making this compound a valuable compound for various applications .

Biologische Aktivität

Acetylanonamine, a compound belonging to the class of pyrrolizidine alkaloids (PAs), has garnered attention for its potential biological activities, particularly in the fields of oncology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and associated case studies.

Overview of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large group of naturally occurring compounds found in various plant species, particularly in the Asteraceae family. They are known for their diverse biological activities, including antineoplastic effects, hepatotoxicity, and neurotoxicity. This compound is one such alkaloid that exhibits significant biological properties.

1. Antineoplastic Activity:

this compound has shown promise in inhibiting cancer cell proliferation. Research indicates that it induces apoptosis in cancer cell lines through several mechanisms:

- Caspase Activation: Similar to other PAs, this compound may activate caspases, which are crucial for the execution phase of apoptosis. Studies on other PAs indicate that increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 are common outcomes following treatment with these compounds .

- Cell Cycle Arrest: this compound may cause cell cycle arrest in the G2/M phase, leading to inhibited cancer cell growth and proliferation.

2. Hepatotoxicity:

While exhibiting antitumor properties, this compound also poses risks for hepatotoxicity. Studies have shown that PAs can induce oxidative stress and mitochondrial damage in liver cells, leading to apoptosis . The hepatotoxic effects are primarily attributed to metabolic activation processes that generate reactive intermediates capable of damaging cellular structures.

Case Studies

Case Study 1: Anticancer Effects

A study involving this compound demonstrated its effectiveness against leukemia cell lines. The treatment resulted in a significant reduction in cell viability and induction of apoptosis, with observed changes in caspase activity and cell cycle dynamics . The findings suggest that this compound could serve as a potential therapeutic agent for leukemia.

Case Study 2: Hepatotoxicity Assessment

In a toxicological evaluation, this compound was tested on HepaRG cells (a human liver cell line). The results indicated concentration-dependent cytotoxicity characterized by oxidative stress and mitochondrial dysfunction. The study highlighted the dual nature of this compound's biological activity—its therapeutic potential against cancer juxtaposed with significant hepatotoxic risks .

Table 1: Biological Activities of this compound

| Activity Type | Effect | Mechanism Description |

|---|---|---|

| Antineoplastic | Induces apoptosis | Activation of caspases; changes in Bcl-2 family protein levels |

| Hepatotoxicity | Cytotoxic effects | Induction of oxidative stress; mitochondrial damage |

| Cell Cycle Arrest | G2/M phase arrest | Disruption of normal cell cycle progression |

Table 2: Case Study Summary

Eigenschaften

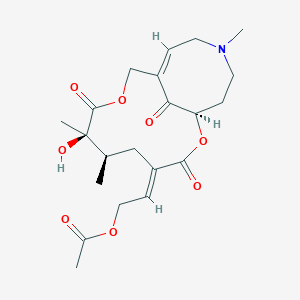

IUPAC Name |

[(2E)-2-[(1R,6R,7R,11Z)-7-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-ylidene]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO8/c1-13-11-15(7-10-28-14(2)23)19(25)30-17-6-9-22(4)8-5-16(18(17)24)12-29-20(26)21(13,3)27/h5,7,13,17,27H,6,8-12H2,1-4H3/b15-7+,16-5-/t13-,17-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDQPXFTDJVJID-BCPVGGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCOC(=O)C)C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C(=C\COC(=O)C)/C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138079-62-6 | |

| Record name | Acetylanonamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138079626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Acetylanonamine and where was it discovered?

A1: this compound is a novel secopyrrolizidine alkaloid. It was first isolated from the plant Senecio anonymus [].

Q2: What spectroscopic techniques were used to determine the structure of this compound?

A2: The structure of this compound was determined using several techniques, including:

- High-resolution nuclear magnetic resonance (NMR) spectroscopy: Specifically, 1H-1H COSY (Correlation Spectroscopy) and 1H-13C HETCOR (Heteronuclear Correlation) experiments were employed [].

- Mass spectrometry (MS): This technique provided information about the molecular weight and fragmentation pattern of the compound [].

- Comparison with Anonamine: The spectral data obtained for this compound was compared to that of Anonamine, a known secopyrrolizidine alkaloid, to aid in structure elucidation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.